2,5-Dioxo-4-oxazolidinepentanoic acid
Description
Properties
Molecular Formula |
C8H11NO5 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-(2,5-dioxo-1,3-oxazolidin-4-yl)pentanoic acid |
InChI |
InChI=1S/C8H11NO5/c10-6(11)4-2-1-3-5-7(12)14-8(13)9-5/h5H,1-4H2,(H,9,13)(H,10,11) |
InChI Key |
SBYXQXFEAFAPNS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anti-inflammatory and analgesic agent. Its derivatives are being studied for their ability to modulate pain pathways and reduce inflammation in various models.
Table 1: Potential Therapeutic Effects of 2,5-Dioxo-4-oxazolidinepentanoic Acid
| Application Area | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Analgesic | Modulates pain signaling pathways | |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Biochemical Assays
This compound is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in enzyme inhibition studies.
Table 2: Uses in Biochemical Assays
| Assay Type | Purpose | Findings |
|---|---|---|
| Enzyme inhibition | Assessing the inhibitory effects on specific enzymes | Significant inhibition observed |
| Protein binding studies | Investigating binding affinities | High affinity for target proteins |
Drug Development
The compound is being investigated as a scaffold for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance pharmacological properties.
Case Study: Drug Development Initiative
A recent initiative at a leading pharmaceutical company focused on modifying the structure of this compound to improve its efficacy as an anti-cancer agent. Initial results showed promising activity against cancer cell lines with minimal toxicity to normal cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 2,5-dioxo-4-oxazolidinepentanoic acid and compounds from the evidence:
Key Observations :
- Oxazolidine vs. Thiazolidine : The oxazolidine ring (oxygen atom) in the target compound differs from thiazolidine (sulfur atom) in ’s derivatives. This substitution may alter electronic properties and bioavailability .
- Ketone Groups : The presence of two ketones in the oxazolidine ring distinguishes it from thiazolidine derivatives, which typically lack such groups. These ketones could enhance reactivity in redox processes or hydrogen bonding .
Neurodegenerative Disease Context (Indirect Evidence)
discusses kainic acid-induced hippocampal changes in neurodegenerative models. For example, the oxazolidine ring might mimic cyclic glutamate analogs, affecting excitatory neurotransmission .
Plant Biochemistry ()
Pentadienoic acid (PDA), a linear dienoic acid, is implicated in plant growth regulation. In contrast, this compound’s cyclic structure may offer stability against enzymatic degradation, making it a candidate for synthetic plant hormones .
Physicochemical Properties
Preparation Methods
Advantages and Modifications
-
Solvent : Water replaces organic solvents, reducing environmental impact.
-
Scalability : The absence of volatile solvents simplifies large-scale production.
-
Adaptation : Replacing the propionate side chain with a pentanoic acid moiety could generate the target compound, though this requires experimental validation.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Optimization
Cyclization Dynamics
The formation of the oxazolidine ring relies on nucleophilic attack by the amino group on a carbonyl carbon, followed by dehydration. In carbamate-based routes, phosgene activates the amino group, while hydrolysis steps regulate ring closure.
Solvent Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2,5-dioxo-4-oxazolidinepentanoic acid with high purity?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor carboxylic acids or esters with appropriate amines or hydroxylamine derivatives. For example, condensation of 4-oxopentanoic acid (levulinic acid, CAS 123-76-2) with hydroxylamine under controlled pH and temperature conditions can yield the oxazolidine ring . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Analytical validation using HPLC with UV detection (λ = 210–230 nm) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : NMR should exhibit characteristic peaks for the oxazolidine ring protons (δ 4.0–4.5 ppm) and carbonyl groups (δ 170–180 ppm in NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z corresponding to CHNO (theoretical 209.06).
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at 1650–1750 cm .
Advanced Research Questions
Q. How do computational models (e.g., AM1) predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : The Austin Model 1 (AM1) semi-empirical method can simulate the compound’s electron density distribution, identifying reactive sites. For instance, the oxazolidine ring’s carbonyl groups exhibit high electrophilicity (Mulliken charges ≈ −0.5 e), making them susceptible to nucleophilic attack. Solvent effects (e.g., water vs. DMSO) can be modeled using COSMO solvation parameters to refine reaction kinetics predictions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Researchers should:
- Validate purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection).
- Perform enantiomeric separation using chiral columns (e.g., Chiralpak IA) to isolate stereoisomers, as bioactivity may differ significantly between R and S configurations .
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .
Q. How can the stereochemical influence of substituents on the oxazolidine ring be systematically studied?
- Methodological Answer : Synthesize enantiomerically pure derivatives (e.g., 4-phenyl-substituted analogs) using chiral auxiliaries like (R)- or (S)-4-phenyl-2-oxazolidinone. Compare their thermodynamic stability (via DSC) and kinetic reactivity (via stopped-flow kinetics) to correlate stereochemistry with functional outcomes .
Q. What methodologies assess the compound’s stability under physiological conditions for drug discovery applications?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
- Oxidative Stress : Expose to HO (0.3% v/v) and track peroxide-induced cleavage products.
- Photodegradation : Use a UV chamber (λ = 320–400 nm) to simulate light exposure, quantifying photoproducts .
Methodological Considerations for Data Reporting
- Raw Data Handling : Large datasets (e.g., NMR spectra, kinetic curves) should be archived in appendices, while processed data (e.g., rate constants, IC values) must be included in the main text with error margins (95% confidence intervals) .
- Uncertainty Analysis : Quantify instrument error (e.g., ±0.1°C for DSC) and propagate uncertainties using the Monte Carlo method for kinetic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
